molecular formula C15H20N2O B2378297 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one CAS No. 1031928-36-5

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B2378297
CAS No.: 1031928-36-5
M. Wt: 244.338
InChI Key: KXFPZTZZSWFKPI-UHFFFAOYSA-N
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Description

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound with the molecular formula C15H20N2O. It is characterized by a unique spirocyclic structure, which includes a benzyl group attached to a diazaspirodecane core.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of N-benzyl-1,2-diaminoethane with cyclohexanone in the presence of a suitable catalyst .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound has shown potential as a scaffold for designing biologically active molecules, including enzyme inhibitors.

    Medicine: Research indicates its potential use in developing therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties.

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decan-1-one derivatives
  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Comparison: 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPZTZZSWFKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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